molecular formula C10H8FN3O B15052605 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol

2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol

Cat. No.: B15052605
M. Wt: 205.19 g/mol
InChI Key: GMOXLSGIECEOFI-UHFFFAOYSA-N
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Description

2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol: is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an amino group at position 2, a fluorophenyl group at position 6, and a hydroxyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with guanidine to form the intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketone derivatives, reduced amines or alcohols, and substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry: 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of pharmaceutical agents. It has been investigated for its antiviral, anticancer, and anti-inflammatory properties. The presence of the fluorophenyl group enhances its binding affinity to biological targets, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its derivatives are employed as intermediates in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The fluorophenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol is unique due to the presence of the fluorophenyl group at position 6, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

2-amino-4-(2-fluorophenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H8FN3O/c11-7-4-2-1-3-6(7)8-5-9(15)14-10(12)13-8/h1-5H,(H3,12,13,14,15)

InChI Key

GMOXLSGIECEOFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NC(=N2)N)F

Origin of Product

United States

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